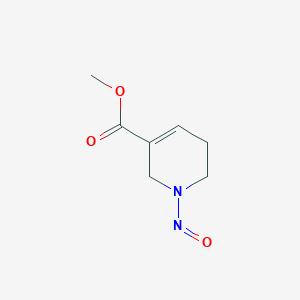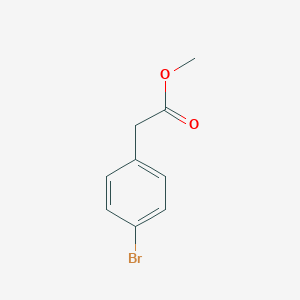
Methyl 4-Bromophenylacetate
概述
描述
Synthesis Analysis
The synthesis of compounds related to Methyl 4-Bromophenylacetate often involves multi-step chemical processes. For instance, 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, a compound synthesized from 4-bromophenylacetic acid chloride, showcases the complexity involved in synthesizing brominated organic compounds (Løiten et al., 1999). Furthermore, the synthesis of methyl 4-hydroxyphenylacetate from p-hydroxyphenylacetic acid and methyl alcohol through direct esterification is another example demonstrating the methodologies employed in synthesizing ester compounds related to Methyl 4-Bromophenylacetate (Shu Ying, 2010).
Molecular Structure Analysis
The structural analysis of bromophenylacetates and related compounds reveals detailed insights into their molecular geometry and bonding. For example, the crystal structure determination of 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane at low temperature provides valuable information on the spatial arrangement of atoms and the molecular geometry (Løiten et al., 1999).
Chemical Reactions and Properties
Bromophenylacetates participate in various chemical reactions due to their active functional groups. For instance, the synthesis of (E)-alpha-bromoacrylates from various aldehydes using a novel reagent demonstrates the reactivity of bromophenylacetates in forming C-C bond formations and their utility in synthesizing trisubstituted alkenes (Tago & Kogen, 2000).
科学研究应用
Synthesis and Educational Application : The synthesis of similar compounds like Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through the Grignard reaction has been highlighted for its role in improving students' interest in scientific research and experimental skills (Min, 2015).
Antioxidant and Anticancer Potential : Methylated and acetylated bromophenol derivatives, which are structurally related to Methyl 4-Bromophenylacetate, have been shown to possess significant antioxidant and anticancer potential, suggesting their relevance in drug development (Dong et al., 2022).
Polymer Research : Derivatives such as 4-bromo-2-vinyl thiophene, which share a structural similarity, are noted for their reactivity and ability to copolymerize with other compounds like methyl methacrylate and n-butyl acrylate, leading to the creation of flexible, thermoplastic polymers (Trumbo, 1992).
Radiation Protection : Certain compounds with a 4-bromophenyl aryl part, akin to Methyl 4-Bromophenylacetate, are suggested to be superior candidates for photon and particle radiation protection applications (Yılmaz, Kavaz, & Gul, 2020).
Enzyme Inhibition : Novel bromophenol derivatives have been found to inhibit human carbonic anhydrase I effectively, indicating potential medical applications (Akbaba et al., 2013).
Synthesis and Crystallography : The synthesis and crystallography of various bromophenyl compounds, including Methyl 4-Bromophenylacetate derivatives, provide insights into their potential applications in material science and pharmaceuticals (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).
Anticonvulsant Properties : The structural analysis of enaminone E139, which has a 4-bromophenyl group, shows essential features for its anticonvulsant properties, suggesting a pathway to new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Pest Management : Research on alternatives to methyl bromide in agriculture, such as in strawberry and tomato cropping systems, offers insights into integrated pest management systems (Schneider et al., 2003).
Antimicrobial Activities : Certain synthesized compounds, including those related to Methyl 4-Bromophenylacetate, demonstrate promising antimicrobial activities against various pathogens, including tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Antibacterial Properties : Derivatives from Rhodomela confervoides algae, related to Methyl 4-Bromophenylacetate, have shown antibacterial activity, although some were inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
安全和危害
Methyl 4-Bromophenylacetate should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, DO NOT eat, drink or smoke. Keep containers securely sealed when not in use5.
未来方向
The future directions for Methyl 4-Bromophenylacetate-related research are not clearly stated in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
属性
IUPAC Name |
methyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOWSXZDCTNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311762 | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Bromophenylacetate | |
CAS RN |
41841-16-1 | |
| Record name | Methyl (4-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 245163 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41841-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (4-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

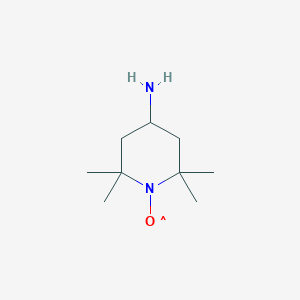
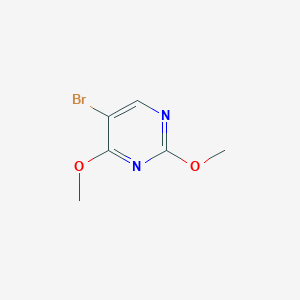
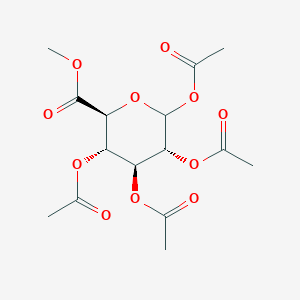
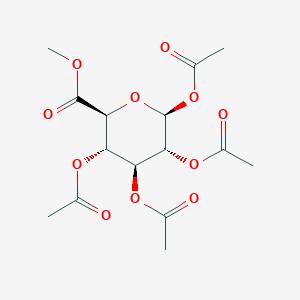
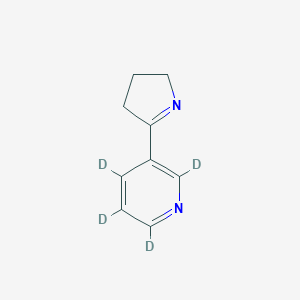
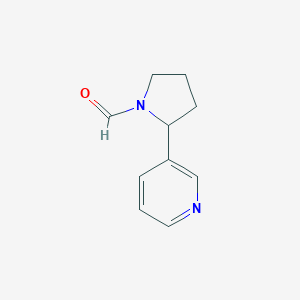
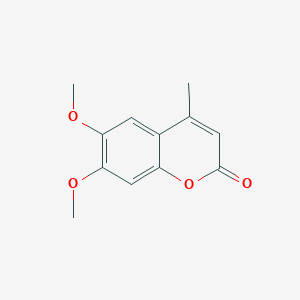
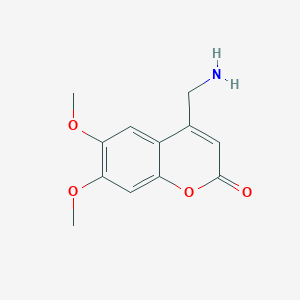
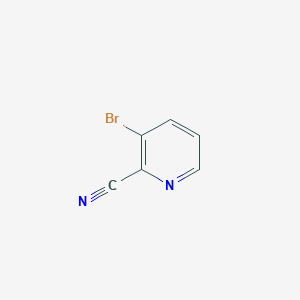
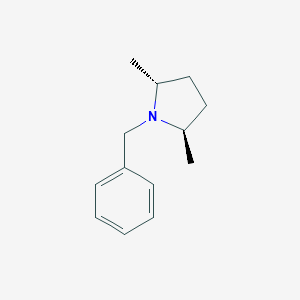
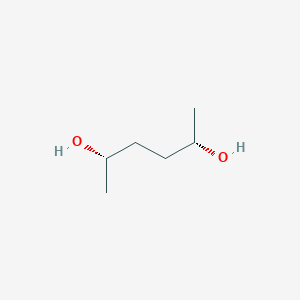
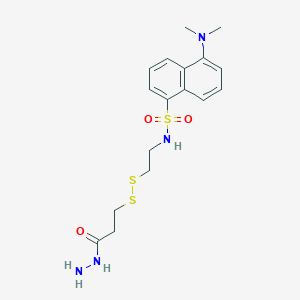
![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)
